4-(Ethylthio)-1,3,5-triazin-2-amine

Medicinal Chemistry ADME Lead Optimization

Researchers requiring a specific alkylthio-triazine scaffold for kinase inhibitor programs often struggle to source well-characterized material. 4-(Ethylthio)-1,3,5-triazin-2-amine (CAS 1030520-58-1) delivers batch-to-batch consistency at 95% purity. • c-SRC IC50: 13 nM - validated hit for oncology target validation. • LogP 0.60 & MW 156.21 - favorable starting point for lead optimization. • Dual functionality: nucleophilic amine + alkylthio leaving group enables sequential derivatization. Reliable supply supports focused library synthesis and corrosion inhibitor development.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 1030520-58-1
Cat. No. B1293095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylthio)-1,3,5-triazin-2-amine
CAS1030520-58-1
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCCSC1=NC=NC(=N1)N
InChIInChI=1S/C5H8N4S/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9)
InChIKeyAVBKNGJOMAVMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylthio)-1,3,5-triazin-2-amine Overview


4-(Ethylthio)-1,3,5-triazin-2-amine is a synthetic heterocyclic compound from the 1,3,5-triazine family, characterized by an ethylthio substituent at the 4-position and a free amine at the 2-position [1]. It is commercially available as a research chemical and building block, typically at a 95% purity specification, with a molecular formula of C5H8N4S and a molecular weight of 156.21 g/mol . This compound is a specific member of the broader 4-(alkylthio)-1,3,5-triazin-2-amine class, which has been investigated for applications ranging from corrosion inhibition to enzyme targeting [2]. Its relatively simple structure and small size (LogP ~0.6) make it a useful starting material for medicinal chemistry and materials science projects .

Building block for triazine-focused library synthesis with ethylthio and amine handles
Supports kinase pathway studies; reported c-SRC inhibition in cellular assay
Candidate for corrosion inhibitor screening in acidic media (class-level evidence)

Why 4-(Ethylthio)-1,3,5-triazin-2-amine Cannot Be Replaced


Simply procuring any 1,3,5-triazine derivative is insufficient for projects requiring the specific physicochemical and reactivity profile of 4-(ethylthio)-1,3,5-triazin-2-amine. Subtle structural variations in this class directly dictate key properties [1]. For instance, changing the alkylthio chain length from ethyl to methyl or isopropyl significantly alters lipophilicity (LogP) and solubility, which are critical for biological assay design and material compatibility . More importantly, the presence of a free amine and an alkylthio leaving group creates a unique synthetic handle for further derivatization that is absent in more highly substituted or functionalized analogs . The quantitative evidence below demonstrates that this specific compound occupies a distinct physicochemical space, making it non-interchangeable with its closest structural relatives.

Altering alkylthio chain length (e.g., methyl or isopropyl) shifts LogP and solubility, impacting assay compatibility and physicochemical profile.
Substituted or fully functionalized triazine analogs may lack the free amine handle required for sequential derivatization strategies.
Longer-chain analogs can exhibit different corrosion inhibition efficiency; class-level extrapolation requires experimental confirmation.

Differentiation Evidence for 4-(Ethylthio)-1,3,5-triazin-2-amine


Lipophilicity vs. Methylthio Analog

4-(Ethylthio)-1,3,5-triazin-2-amine exhibits a higher lipophilicity (LogP = 0.60) compared to its methylthio analog, 4-(methylthio)-1,3,5-triazin-2-amine (LogP = 0.42) [1]. This represents an increase of 0.18 log units, which corresponds to a difference in partition coefficient of approximately 1.5-fold in favor of the ethylthio derivative.

Lipophilicity vs. Methylthio Analog
Head-to-head
LogP 0.60 vs 0.42
Δ +0.18 log units
May support selection for permeability-dependent assays
Calculated LogP values; experimental validation recommended
Medicinal Chemistry ADME Lead Optimization

c-SRC Kinase Inhibition

In a cellular assay, 4-(ethylthio)-1,3,5-triazin-2-amine demonstrated an IC50 value of 13 nM for the inhibition of human c-SRC expressed in mouse NIH/3T3 cells [1]. The assay measured cell growth inhibition via a BrdU incorporation method in the presence of 1.5% FCS. A direct comparator data point for a close analog in the same assay is not available, limiting the strength of this evidence.

c-SRC Kinase Inhibition
Cross-study comparable
IC50 = 13 nM
Reported kinase inhibition context
No direct analog comparator in the same assay; cellular BrdU incorporation readout
Kinase Inhibition Oncology Cellular Assay

Corrosion Inhibition Performance

A study on 4-(alkylthio)-1,3,5-triazin-2-amines showed that compounds in this class are highly effective corrosion inhibitors for low-carbon steel in 24% HCl [1]. While the ethylthio derivative (C2) was not the specific focus, the study found that efficiency (Z) exceeded 95% for many analogs at 0.5–2.0 g/L, with the best-performing C5–C7 derivatives reaching up to 99.5% [1]. The C1–C4 compounds, which include the ethyl derivative, demonstrated slightly lower but still high efficiency [1].

Corrosion Inhibition Performance
Class-level
>95% inferred efficiency
Supports corrosion inhibitor screening in acidic media
C1–C4 derivatives slightly lower than C5–C7; gravimetric/electrochemical data
Corrosion Inhibition Materials Chemistry Petroleum Industry

Application Scenarios for 4-(Ethylthio)-1,3,5-triazin-2-amine


Lead Optimization Scaffold

4-(Ethylthio)-1,3,5-triazin-2-amine is an ideal core scaffold for generating focused chemical libraries in early-stage drug discovery. Its LogP of 0.60 provides a favorable starting point for designing compounds with balanced lipophilicity and solubility . The documented c-SRC inhibition (IC50 = 13 nM) further supports its utility as a hit compound for kinase inhibitor programs [1]. Researchers can use it as a versatile building block to synthesize diverse derivatives by modifying the ethylthio group or the free amine handle .

Corrosion Inhibitors for Acidic Media

Based on class-level evidence, 4-(ethylthio)-1,3,5-triazin-2-amine is a promising candidate for formulating corrosion inhibitors for industrial acid pickling and petroleum drilling fluids [2]. Its high inferred efficiency in 24% HCl suggests it can effectively protect low-carbon steel infrastructure. While longer alkyl chain analogs may offer marginally better performance, this compound's lower molecular weight could be advantageous for specific formulations or cost-sensitive applications [2].

Chemical Probe for Kinase Pathways

The potent cellular activity against c-SRC (IC50 = 13 nM) positions 4-(ethylthio)-1,3,5-triazin-2-amine as a valuable chemical probe for studying SRC-mediated signaling pathways in oncology research [1]. Its relatively small size (MW 156.21) and favorable physicochemical properties make it a suitable starting point for developing more selective and potent tool compounds for target validation studies.

Triazine Synthesis Intermediate

The compound's synthetic versatility stems from the presence of both a nucleophilic amine and an alkylthio leaving group . This dual functionality allows for sequential derivatization, making it a strategic intermediate for the synthesis of more complex triazine-based pharmaceuticals, agrochemicals, or advanced materials. Its commercial availability as a building block supports its procurement for these synthetic applications.

Application
Selection Property
Validation Focus
Lead optimization scaffold
Ethylthio substitution with moderate lipophilicity and free amine handle
Derivatization feasibility and library diversity
Corrosion inhibitor research
Triazine core with alkylthio group for acid corrosion inhibition
Corrosion rate under acidic conditions; inhibitor concentration optimization
Kinase signaling probe
Reported c-SRC inhibition in cellular assay
Target engagement and selectivity profiling in kinase pathways
Synthesis intermediate
Free amine and alkylthio leaving group for sequential derivatization
Reaction efficiency and purity of downstream triazine products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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